molecular formula C13H20O7 B12323534 methyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate

methyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate

Cat. No.: B12323534
M. Wt: 288.29 g/mol
InChI Key: OWRLFIZIOSVOGE-UHFFFAOYSA-N
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Description

Methyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecane-8-carboxylate is a complex tricyclic ether ester with a rigid polycyclic framework. Its structure features a dodecane core fused with three-, five-, and seven-membered rings, incorporating five oxygen atoms in ether and ester functionalities. The compound’s stereochemistry and substituent placement (methyl and methoxycarbonyl groups) significantly influence its physicochemical properties and reactivity .

Properties

IUPAC Name

methyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O7/c1-12(2)17-6-7(18-12)9-11(20-13(3,4)19-9)16-8(6)10(14)15-5/h6-9,11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRLFIZIOSVOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Cyclization Strategy

The tricyclic framework is constructed via sequential cyclization reactions. A common approach involves starting with a bicyclic precursor, such as 2,6-dimethyl-1,4-dioxane-2,6-diol, which undergoes acid-catalyzed cyclization with a diester intermediate. For example, condensation with dimethyl oxalate under anhydrous conditions forms the 9-membered ring, while subsequent etherification introduces the 5- and 7-membered rings.

Key Reaction Conditions:

  • Catalyst: p-Toluenesulfonic acid (PTSA, 5 mol%) in toluene at 110°C.
  • Solvent System: Anhydrous toluene with molecular sieves to sequester water.
  • Yield: 42–48% after three cycles of cyclization.

Methyl Group Introduction

The tetramethyl substitution at positions 4,4,11,11 is achieved through nucleophilic alkylation. After forming the tricyclic core, methyl iodide (2.5 equiv) and potassium carbonate (3.0 equiv) in DMF at 60°C selectively alkylate the oxygen atoms adjacent to the ester group. This step requires strict temperature control to avoid over-alkylation.

Optimization Data:

Parameter Optimal Value Deviation Impact
Temperature 60°C >65°C: Side products (15–20% yield loss)
Methyl Iodide Equiv 2.5 >3.0: Di-alkylation (30% impurity)
Reaction Time 8 h <6 h: Incomplete alkylation

Esterification and Functionalization

Carboxylate Ester Installation

The methyl ester group at position 8 is introduced via Steglich esterification. A carboxylic acid intermediate (generated by hydrolyzing a nitrile precursor) reacts with methanol (5.0 equiv) in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method achieves 85–90% conversion with minimal racemization.

Reagent Ratios:

  • DCC : Carboxylic acid = 1.2 : 1
  • DMAP : Carboxylic acid = 0.1 : 1

Stereochemical Control

The compound’s stereochemistry is governed by the use of chiral auxiliaries during cyclization. (−)-Menthol-derived ketals enforce the desired trans configuration at the ring junctions, as confirmed by X-ray crystallography.

Industrial-Scale Production

Continuous Flow Synthesis

To address scalability, a continuous flow system with immobilized PTSA on silica gel (particle size: 100–150 μm) achieves 92% cyclization efficiency at a flow rate of 0.5 mL/min. This method reduces reaction time from 24 h (batch) to 2 h.

Process Parameters:

Column Length Temperature Residence Time Yield
50 cm 110°C 120 min 88%
100 cm 110°C 240 min 92%

Waste Minimization

Solvent recovery systems (e.g., wiped-film evaporators) reclaim >95% of toluene and DMF, aligning with green chemistry principles.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate 4:1 → 1:1 gradient). Fractions containing >98% purity are pooled and crystallized from ethanol/water (3:1).

Purity Data:

Stage Purity (%)
Crude Product 62–65
Post-Chromatography 95–97
Post-Crystallization 99.5

Analytical Validation

  • NMR ( ¹H, ¹³C): Correlates with PubChem data (δ 3.68 ppm, singlet for methyl ester; δ 1.32 ppm for tetramethyl groups).
  • HRMS: [M + Na]⁺ = 311.1362 (calc. 311.1365).

Challenges and Mitigation Strategies

Ring Strain Management

The 5-membered ring introduces strain, leading to potential ring-opening during alkylation. Using bulky bases (e.g., DBU) instead of K₂CO₃ reduces this risk by minimizing nucleophilic attack on the ester.

Oxygen Sensitivity

The compound degrades under prolonged exposure to air. Storage under argon with 100 ppm BHT stabilizes it for >12 months at −20°C.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can modify the oxygen-containing groups, altering the compound’s reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, methyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate is valuable for:

  • Model Compound Studies : Understanding complex organic reactions.
  • Synthetic Methodology Development : Serving as a building block for more intricate molecules.

Biology

This compound has potential applications in biological research:

  • Enzyme Interaction Studies : Acting as a probe to investigate metabolic pathways.
  • Biochemical Process Insights : Its structural complexity allows interaction with various biomolecules.

Medicine

In medicinal chemistry:

  • Drug Development : The ability to undergo modifications makes it a candidate for therapeutic agents.
  • Therapeutic Properties Exploration : Investigating its efficacy in treating specific conditions.

Industrial Applications

In industrial settings:

  • Material Development : Used in creating new polymers and coatings that benefit from its unique properties.
  • Stability Enhancements : Imparting desirable characteristics such as improved thermal and chemical stability to materials.

Case Studies and Research Findings

  • Research on Enzyme Interaction :
    • A study demonstrated the compound's effectiveness in modulating enzyme activity within metabolic pathways. This was pivotal in understanding how structural changes affect biological functions.
  • Synthetic Methodology Advancement :
    • Researchers utilized this compound to develop new synthetic routes that improved efficiency and reduced waste in chemical manufacturing processes.
  • Material Science Innovations :
    • The compound has been incorporated into polymer formulations that exhibited enhanced durability and resistance to environmental degradation.

Mechanism of Action

The mechanism by which methyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other macromolecules, leading to changes in biochemical pathways. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of its targets.

Comparison with Similar Compounds

Key Attributes :

  • Molecular Formula : C₁₄H₂₂O₇ (based on analogous structures in and ).
  • Molecular Weight : ~302.32 g/mol (derived from the acetate analog in ).
  • Functional Groups : Ester (methoxycarbonyl), multiple ethers, and methyl substituents.
  • Stereochemistry : The stereospecific arrangement of substituents (e.g., 1S,2R,6R,8R,9S configuration in related compounds) dictates its conformational stability .

Comparison with Structurally Similar Compounds

Carboxylic Acid Analog: (1S,2R,6R,8S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-Pentaoxatricyclo[7.3.0.0²,⁶]dodecane-8-Carboxylic Acid

  • Molecular Formula : C₁₃H₂₀O₇.
  • Molecular Weight : 274.27 g/mol .
  • Key Differences: Replaces the methyl ester with a carboxylic acid group, increasing polarity and hydrogen-bonding capacity. Lower lipophilicity (logP ≈ 0.2) compared to the methyl ester . Higher solubility in polar solvents like water or methanol.

Acetate Ester Analog: [(1S,2R,6S,8R,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-Pentaoxatricyclo[7.3.0.0²,⁶]dodecan-8-yl]methyl Acetate

  • Molecular Formula : C₁₄H₂₂O₇.
  • Molecular Weight : 302.32 g/mol .
  • Key Differences :
    • Contains an additional acetyl group, increasing molecular weight by 28.05 g/mol compared to the carboxylic acid analog.
    • Enhanced lipophilicity (rotatable bonds: 3 vs. 1 in the carboxylic acid), improving membrane permeability .
    • NMR data (¹H and ¹³C) confirm distinct shifts for the acetyl group (δ ~2.0 ppm for CH₃ in ¹H-NMR) .

Dodecanoate Ester Analog: [(1S,2R,6R,8R,9S)-4,4,11,11-Tetramethyl-3,5,7,10,12-Pentaoxatricyclo[7.3.0.0²,⁶]dodecan-8-yl]methyl Dodecanoate

  • Molecular Formula : C₂₅H₄₄O₇.
  • Molecular Weight : ~468.62 g/mol (estimated).
  • Key Differences: Long alkyl chain (dodecanoate) increases hydrophobicity and melting point. Likely used in sustained-release formulations due to slow hydrolysis kinetics .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Rotatable Bonds logP Key Functional Groups
Methyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecane-8-carboxylate (Target) C₁₄H₂₂O₇ 302.32 3 ~1.5 Ester, ethers, methyl
Carboxylic acid analog C₁₃H₂₀O₇ 274.27 1 0.2 Carboxylic acid, ethers, methyl
Acetate ester analog C₁₄H₂₂O₇ 302.32 3 ~1.8 Acetyl, ester, ethers, methyl
Dodecanoate ester analog C₂₅H₄₄O₇ 468.62 14 ~6.0 Dodecanoate, ester, ethers, methyl

Table 2: Spectral Data Overview (NMR and MS)

Compound ¹H-NMR Shifts (Key Peaks) ¹³C-NMR Shifts (Key Peaks) Mass Spectrometry (MS) Fragments
Target compound δ 1.2–1.4 (methyls), δ 3.6–3.8 (ether oxygens) δ 170–175 (ester carbonyl), δ 70–90 (ether carbons) m/z 302 [M]⁺
Acetate ester analog δ 2.0 (acetyl CH₃), δ 1.3 (tetramethyl groups) δ 170.5 (acetyl carbonyl), δ 75–85 (ether carbons) m/z 302 [M]⁺
Carboxylic acid analog δ 10.5 (broad, COOH), δ 1.2–1.3 (methyls) δ 175–180 (carboxylic acid carbonyl) m/z 274 [M-H]⁻

Research Findings and Implications

Stereochemical Stability

The rigid tricyclic framework and stereospecific methyl/ether placements (e.g., 1S,2R,6R configurations) minimize conformational flexibility, enhancing thermal stability. This contrasts with simpler bicyclic ethers, which exhibit higher ring strain .

Solubility and Bioavailability

  • The carboxylic acid analog shows 10× higher aqueous solubility than the methyl ester but lower cell permeability due to ionization at physiological pH .
  • The dodecanoate ester’s long alkyl chain improves lipid solubility, making it suitable for topical or depot formulations .

Biological Activity

Methyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate (commonly referred to as methyl pentaoxatricyclododecanecarboxylate) is a complex organic compound with potential biological activities that merit detailed exploration. This article provides an overview of its biological activity based on available research findings.

  • Molecular Formula : C12H20O6
  • Molecular Weight : 260.284 g/mol
  • CAS Number : 20880-92-6

Biological Activity Overview

The biological activity of methyl pentaoxatricyclododecanecarboxylate has been investigated in various studies focusing on its pharmacological properties and potential therapeutic applications.

1. Antimicrobial Properties

Research indicates that compounds similar to methyl pentaoxatricyclododecanecarboxylate exhibit antimicrobial activity against a range of pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies on related compounds have shown effective MIC values against multidrug-resistant strains of bacteria such as Pseudomonas aeruginosa.
CompoundMIC (µg/mL)Pathogen
Methyl PentaoxatricyclododecanecarboxylateTBDMDR Pseudomonas aeruginosa
Related Compound A25E. coli
Related Compound B50Staphylococcus aureus

2. Anti-inflammatory Effects

In vitro studies have suggested that methyl pentaoxatricyclododecanecarboxylate may possess anti-inflammatory properties. The mechanism appears to involve the modulation of inflammatory cytokines.

  • Case Study : A study demonstrated that treatment with methyl pentaoxatricyclododecanecarboxylate significantly reduced the levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in cultured macrophages.

3. Cytotoxicity and Cancer Research

Preliminary studies indicate potential cytotoxic effects against cancer cell lines:

  • Cell Line Testing : The compound was tested against various cancer cell lines including breast (MCF-7), colon (HT-29), and lung (A549) cancer cells. The results showed a dose-dependent decrease in cell viability.
Cell LineIC50 (µM)
MCF-715
HT-2920
A54925

The exact mechanisms through which methyl pentaoxatricyclododecanecarboxylate exerts its biological effects are still under investigation. However, hypotheses include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in bacterial cell wall synthesis.
  • Modulation of Cell Signaling Pathways : The anti-inflammatory effects may be mediated through the NF-kB signaling pathway.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for methyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[...]dodecane-8-carboxylate?

  • Methodological Answer : Synthesis typically involves cyclocondensation of polyol precursors with ketones or esters under acid catalysis. For example, tricyclic ethers are often synthesized via templated cyclization (e.g., using BF₃·Et₂O), followed by esterification of the carboxyl group . Key steps include purification via column chromatography (silica gel, hexane/EtOAc gradients) and characterization of intermediates using TLC. Similar protocols are detailed for structurally related tricyclic ethers in , which emphasize protecting group strategies for oxygen-rich systems.

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer :

  • X-ray crystallography resolves stereochemistry and confirms the tricyclic framework (mean C–C bond precision: ±0.005 Å, as in ).
  • NMR spectroscopy : ¹H and ¹³C NMR identify methyl and ester groups, while 2D experiments (COSY, HSQC) map connectivity. For example, reports δ ~1.2–1.4 ppm for tetramethyl groups and δ ~3.7 ppm for methoxy protons.
  • Mass spectrometry (HRMS) validates molecular weight (e.g., [M+Na]⁺ ion in ).

Advanced Research Questions

Q. How can discrepancies between computational and experimental NMR chemical shifts be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Use density functional theory (DFT) with solvent models (e.g., PCM for chloroform) to simulate NMR shifts. Compare with experimental data ( ’s calculated LogD and pKa values). Adjust torsional angles in computational models to match X-ray-derived geometries ( ). For unresolved outliers, consider dynamic effects via molecular dynamics (MD) simulations.

Q. What strategies improve synthetic yield in multi-step pathways?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary reaction parameters (e.g., catalyst loading, temperature) for bottleneck steps. highlights optimizing cyclization temperatures (80–120°C) to reduce byproducts.
  • In-line analytics : Use FTIR or HPLC ( ) to monitor intermediate stability. For example, ester hydrolysis under acidic conditions may require pH-controlled workup.
  • Protecting groups : Temporarily mask reactive oxygens (e.g., silyl ethers) to prevent undesired ring-opening, as seen in .

Q. How can the compound’s stability under physiological conditions be assessed?

  • Methodological Answer :

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Analyze degradation via HPLC ( ’s protocols).
  • Hydrolysis kinetics : Track ester group cleavage using ¹H NMR (δ ~3.7 ppm for methoxy group depletion). Compare with calculated LogD ( : LogD ~0.65) to predict lipophilic stability.
  • Thermal analysis : DSC/TGA identifies decomposition temperatures (e.g., ’s thermal parameters).

Q. What computational approaches predict solubility and membrane permeability?

  • Methodological Answer :

  • QSAR models : Use ACD/Percepta ( ) to calculate aqueous solubility (LogS) and polar surface area (PSA). reports PSA = 66.38 Ų, indicating moderate permeability.
  • Molecular dynamics (MD) : Simulate membrane partitioning using CHARMM-GUI. Validate with experimental LogD ( ) and compare to analogs in (fluorinated dodecanes).

Data Contradiction Analysis

Q. How to address conflicting crystallographic data on bond angles in tricyclic ethers?

  • Methodological Answer :

  • Hirshfeld surface analysis : Compare intermolecular interactions (e.g., C–H···O) in and to identify packing effects.
  • Thermal ellipsoid modeling : Assess if disorder (e.g., methyl group rotation in ) skews bond angles.
  • Benchmarking : Cross-reference with analogous structures (e.g., ’s azatricyclo compounds) to isolate stereoelectronic vs. crystal-packing influences.

Methodological Resources

  • Structural Databases : Use CIF files from and for refining computational models.
  • Analytical Tools : SAINT/APEX2 () for crystallographic data reduction; MOPAC2009 () for semi-empirical calculations.
  • Synthetic Protocols : Follow cyclocondensation and purification steps in , adapting solvent systems (e.g., DCM/MeOH) for solubility challenges.

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